molecular formula C22H28N4O3 B2883057 (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone CAS No. 2310205-31-1

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone

Cat. No. B2883057
CAS RN: 2310205-31-1
M. Wt: 396.491
InChI Key: HVZDYSZLKDGERR-UHFFFAOYSA-N
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Description

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis Synthesis and structural exploration of novel bioactive heterocycles, such as those containing piperidinyl and benzisoxazole moieties, have been extensively studied. For instance, Prasad et al. (2018) discussed the preparation and antiproliferative activity evaluation of a compound with structural similarities, highlighting the importance of specific functional groups in bioactivity. The synthesis involved characterizing the structure using various spectroscopic methods and X-ray diffraction studies, illustrating the compound's crystalline form and intermolecular interactions Prasad et al., 2018.

Biological Activities Compounds with structural elements related to the query compound have been evaluated for their anticancer properties. Gouhar and Raafat (2015) synthesized a compound and tested its reactivity with different nucleophiles for anticancer evaluation, demonstrating the potential therapeutic applications of such molecules Gouhar & Raafat, 2015.

Molecular Interaction and Bioactivation Pathways The study of bioactivation pathways of isoxazole rings, as reported by Yu et al. (2011), provides insights into the metabolic transformations that similar compounds might undergo in biological systems. This research identified novel pathways of isoxazole ring opening in human liver microsomes, which could be relevant for understanding the metabolism of compounds with isoxazole elements Yu et al., 2011.

Crystal and Molecular Structure Studies Naveen et al. (2015) focused on the synthesis, characterization, and X-ray diffraction studies of a compound bearing a piperidinyl group, which is structurally related to the query compound. Their work provides valuable information on the molecular conformation, hydrogen bonding, and crystal packing, which are crucial for understanding the chemical and physical properties of such compounds Naveen et al., 2015.

properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-22(21-17-6-1-2-7-18(17)25-29-21)26-10-8-15(9-11-26)13-28-20-12-19(23-14-24-20)16-4-3-5-16/h12,14-16H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZDYSZLKDGERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone

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